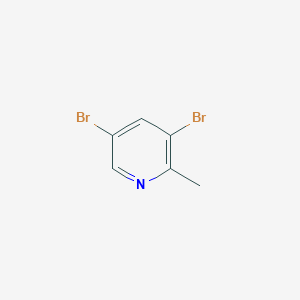
3,5-Dibromo-2-methylpyridine
Vue d'ensemble
Description
3,5-Dibromo-2-methylpyridine is an important intermediate in organic synthesis, which has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
The synthesis of 3,5-Dibromo-2-methylpyridine involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported .
Molecular Structure Analysis
The molecular structures of the title compound have been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield . The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .
Physical And Chemical Properties Analysis
3,5-Dibromo-2-methylpyridine is a white to yellow liquid or solid at room temperature. It has a molecular weight of 250.919 and a density of 1.9±0.1 g/cm3 .
Applications De Recherche Scientifique
Medicinal Chemistry
- Application : 3,5-Dibromo-2-methylpyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Method of Application : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application : This compound is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Method of Application : The synthesis starts from 2-fluoro-4-methylpyridine. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .
Synthesis of 1-[(3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol
- Application : 2-Amino-3,5-dibromo-6-methylpyridine may be used to synthesize 1-[(3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol .
Synthesis of 3,5-dibromo-6-methyl-2-pyridone
- Application : 2-Amino-3,5-dibromo-6-methylpyridine may be used to synthesize 3,5-dibromo-6-methyl-2-pyridone .
Synthesis of Novel Pyridine-Based Derivatives
- Application : This compound is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction .
- Method of Application : The synthesis starts from 5-bromo-2-methylpyridin-3-amine. This strategy uses palladium as a catalyst .
- Results : A series of novel pyridine derivatives were produced in moderate to good yield .
Synthesis of 5,5′-Dimethyl-2,2′-Bipyridine and 5-Methyl-2,2′:6′,2″-Terpyridine
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dibromo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMNHHLYRNSTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347281 | |
| Record name | 3,5-Dibromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methylpyridine | |
CAS RN |
38749-87-0 | |
| Record name | 3,5-Dibromo-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)
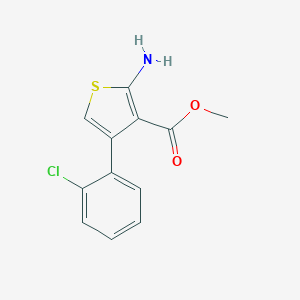
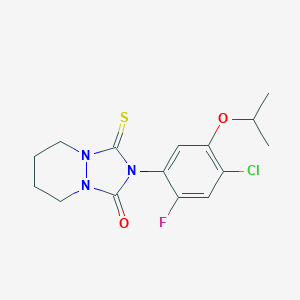
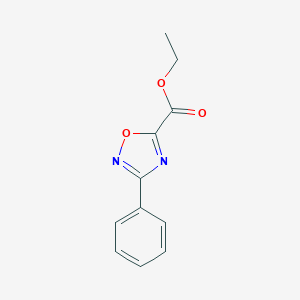
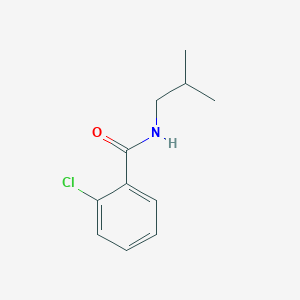

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)



![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)